uric acid synthesis and degradation pathways
uric acid synthesis and degradation pathways
An In-Depth Technical Guide to Uric Acid Synthesis and Degradation Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Uric acid, the terminal product of purine metabolism in humans, is a molecule of profound clinical significance. Its homeostasis is maintained by a delicate equilibrium between production and excretion. Dysregulation within these pathways culminates in hyperuricemia, a metabolic precursor to gout and a condition associated with a spectrum of cardiometabolic and renal diseases.[1][2][3] This guide provides a comprehensive exploration of the core biochemical routes governing uric acid synthesis and degradation. We will dissect the de novo and salvage pathways of purine biosynthesis, trace the catabolic cascade that converges on uric acid, and examine the enzymatic machinery and regulatory checkpoints that dictate metabolic flux. Furthermore, this document details robust experimental methodologies for quantifying key metabolites and enzyme activities, offering a technical resource for professionals engaged in research and therapeutic development in this field.
The Bifurcated Origin of Purines: Synthesis Pathways
The purine nucleotides, adenosine monophosphate (AMP) and guanosine monophosphate (GMP), are the fundamental precursors to uric acid. The cellular pool of these molecules is sustained by two interconnected pathways: de novo synthesis, which builds the purine rings from elementary precursors, and the salvage pathway, which recycles pre-existing purine bases.
De Novo Purine Biosynthesis: Building from the Ground Up
The de novo pathway is an energy-intensive, multi-step process that constructs the purine ring system upon a ribose-5-phosphate scaffold.[4][5][6]
-
Initiation and Committed Step: The pathway commences with the activation of ribose-5-phosphate to 5-phospho-α-D-ribosyl 1-pyrophosphate (PRPP), catalyzed by PRPP synthetase.[4] While PRPP is a critical substrate, the first committed and rate-limiting step is the conversion of PRPP to 5'-phosphoribosylamine, a reaction catalyzed by amidophosphoribosyltransferase .[7] This enzyme is a key regulatory node, subject to allosteric feedback inhibition by the downstream purine ribonucleotides (AMP, GMP, and IMP), which ensures that purine synthesis is attenuated when the cellular nucleotide pool is replete.[7][8]
-
Assembly of the Purine Ring: Through a sequence of nine additional reactions, atoms are donated from glycine, glutamine, aspartate, and formate (via tetrahydrofolate derivatives) to assemble the imidazole and pyrimidine rings of the purine structure.[7]
-
Formation of Inosine Monophosphate (IMP): The pathway culminates in the synthesis of inosine monophosphate (IMP), the first intermediate with a complete purine ring.[7][9] IMP serves as the crucial branch point from which both AMP and GMP are synthesized.[5]
The coordinated action of the enzymes in this pathway is facilitated by their spatial organization into a dynamic multi-enzyme complex known as the purinosome , which enhances catalytic efficiency and substrate channeling.[10][11]
Caption: De Novo Purine Biosynthesis Pathway.
The Purine Salvage Pathway: An Economy of Recycling
Under normal physiological conditions, the majority of the cellular purine pool is maintained through the salvage pathway, which recycles purine bases (hypoxanthine, guanine, and adenine) derived from the breakdown of nucleic acids.[10][12] This pathway is metabolically economical, consuming significantly less energy than de novo synthesis.[11]
The cornerstone enzymes of this pathway are:
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This critical enzyme catalyzes the transfer of a phosphoribosyl group from PRPP to hypoxanthine and guanine, forming IMP and GMP, respectively.[13][14][15] The function of HGPRT is paramount; its deficiency leads to a catastrophic failure of purine recycling.
-
Adenine phosphoribosyltransferase (APRT): This enzyme salvages adenine by converting it to AMP.[10][16]
The clinical importance of the salvage pathway is starkly illustrated by genetic disorders of HGPRT. A near-complete deficiency results in Lesch-Nyhan syndrome , a devastating neurological disorder characterized by hyperuricemia, cognitive impairment, and compulsive self-mutilation.[12][13][17] A partial deficiency leads to Kelley-Seegmiller syndrome , which primarily manifests as severe gout and uric acid kidney stones due to uric acid overproduction.[14][18] In these conditions, the inability to salvage hypoxanthine and guanine not only shunts these bases toward uric acid production but also leads to an accumulation of PRPP, which allosterically activates the de novo pathway, further exacerbating purine synthesis and subsequent catabolism.[18]
Caption: The Purine Salvage Pathway.
The Final Common Pathway: Catabolism to Uric Acid
Purine nucleotides that are not incorporated into nucleic acids or used in other metabolic processes are degraded in a convergent pathway that terminates in uric acid.[19]
The key enzymatic steps are as follows:
-
Conversion to Nucleosides: AMP is either deaminated by AMP deaminase to IMP or dephosphorylated by 5'-nucleotidase to adenosine.[9][20] Adenosine is then deaminated by adenosine deaminase (ADA) to inosine.[21][22][23] Similarly, IMP and GMP are dephosphorylated to inosine and guanosine, respectively.[9] Deficiency in ADA leads to an accumulation of adenosine and deoxyadenosine, causing severe combined immunodeficiency (SCID).[23][24]
-
Release of Purine Bases: Purine nucleoside phosphorylase (PNP) cleaves the glycosidic bond of inosine and guanosine to release the free purine bases hypoxanthine and guanine, respectively, along with ribose-1-phosphate.[9][20]
-
Interconversion of Bases: Guanine is deaminated by guanine deaminase (guanase) to form xanthine.[9]
-
The Terminal Oxidations: The final two, irreversible steps of purine degradation are catalyzed by a single, critical enzyme: Xanthine Oxidase (XO) .[25][26][27] This molybdenum-containing enzyme first hydroxylates hypoxanthine to form xanthine. It then carries out a second hydroxylation, converting xanthine to uric acid.[28] In humans, XO is the rate-limiting enzyme in purine catabolism and is the primary target for urate-lowering therapies such as allopurinol and febuxostat.[26][27][29]
Caption: The Convergent Pathway of Purine Catabolism to Uric Acid.
The Lost Step: Uric Acid Degradation in Non-Primate Mammals
In most other mammals, the metabolic story does not end with uric acid. They possess the enzyme uricase (or urate oxidase) , which oxidizes uric acid to the more soluble and easily excreted compound, allantoin.[25][30] Humans and higher primates lost a functional uricase gene during evolution.[25] This genetic inactivation is the reason uric acid is the final end product of purine metabolism in humans, making us susceptible to hyperuricemia and gout when production exceeds excretion.[30][31]
Caption: Uric Acid Degradation via Uricase.
Data Presentation: Uric Acid Concentrations
The accurate quantification of uric acid is essential for clinical diagnosis and research. Normal and pathological concentrations vary based on the biological matrix.
| Analyte | Biological Matrix | Condition | Typical Concentration Range |
| Uric Acid | Human Serum (Male) | Normal | 3.4 - 7.0 mg/dL |
| Human Serum (Female) | Normal | 2.4 - 6.0 mg/dL | |
| Human Serum | Hyperuricemia | > 6.8 - 7.0 mg/dL[1] | |
| Human Urine | Normal | 250 - 750 mg/24 hours | |
| Rat Serum (Normal) | Experimental | ~2.45 µg/mL[32] | |
| Rat Serum (MCT-induced PAH) | Experimental | ~3.34 µg/mL[32] |
Note: Reference ranges can vary slightly between laboratories.
Experimental Protocols
Protocol: Quantification of Uric Acid in Plasma by LC-MS/MS
This protocol describes a robust method for the sensitive and selective quantification of uric acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold-standard analytical technique.[32][33][34]
Objective: To accurately measure the concentration of uric acid in plasma samples.
Principle: Uric acid is separated from other plasma components by reverse-phase HPLC and detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard (e.g., ¹⁵N₂-Uric Acid) is used to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[33]
Methodology:
-
Preparation of Standards and Internal Standard (IS) Working Solution:
-
Prepare a stock solution of uric acid (e.g., 1 mg/mL in a suitable solvent).
-
Perform serial dilutions to create calibration standards ranging from approximately 0.4 to 100 µg/mL.[34]
-
Prepare a working solution of the internal standard (e.g., ¹⁵N₂-Uric Acid) in methanol at a fixed concentration (e.g., 2.0 mg/L).[34]
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample, standard, or quality control (QC) sample in a microcentrifuge tube, add 300 µL of ice-cold methanol containing the internal standard.[33]
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.[33]
-
Centrifuge the samples at high speed (e.g., 14,000-17,500 x g) for 10 minutes at 4°C to pellet the precipitated protein.[33][34]
-
Carefully transfer the supernatant to a new tube or HPLC vial.
-
If necessary, evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.[33]
-
-
LC-MS/MS Analysis:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of water with 0.1-0.5% formic acid and methanol or acetonitrile.[34]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, typically operated in positive ionization mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions. For uric acid, this is typically m/z 169.1 → 141.1. For an exemplary IS (¹⁵N₂-Uric Acid), the transition might be m/z 171.0 → 143.0.[34]
-
-
Data Analysis:
-
Integrate the peak areas for both uric acid and the internal standard.
-
Calculate the peak area ratio (Uric Acid / IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the prepared standards.
-
Determine the concentration of uric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: LC-MS/MS Workflow for Uric Acid Quantification.
Protocol: Xanthine Oxidase (XO) Activity Assay
Objective: To measure the enzymatic activity of Xanthine Oxidase in a sample (e.g., tissue homogenate, purified enzyme).
Principle: This is a continuous spectrophotometric assay that measures the rate of uric acid formation. Uric acid has a distinct absorbance maximum at approximately 295 nm, while the substrate (xanthine or hypoxanthine) has a negligible absorbance at this wavelength. The increase in absorbance at 295 nm is directly proportional to the XO activity.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5, containing 1 mM EDTA.
-
Substrate Solution: Prepare a 2 mM solution of xanthine in the assay buffer. (Note: Xanthine has low solubility; it may be necessary to add a small amount of NaOH to dissolve it and then readjust the pH).
-
-
Enzyme Preparation:
-
Prepare the enzyme sample (e.g., tissue lysate, purified protein) in the assay buffer. The dilution factor should be determined empirically to ensure the reaction rate is linear over the measurement period.
-
-
Assay Procedure:
-
Set up a UV-compatible cuvette.
-
Add 950 µL of Assay Buffer to the cuvette.
-
Add 50 µL of the enzyme sample. Mix gently by pipetting.
-
Place the cuvette in a spectrophotometer pre-warmed to the desired temperature (e.g., 25°C or 37°C).
-
Start the reaction by adding 50 µL of the 2 mM xanthine substrate solution for a final concentration of 100 µM.
-
Immediately start monitoring the change in absorbance at 295 nm (A₂₉₅) every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Plot absorbance (A₂₉₅) versus time (in minutes).
-
Determine the linear portion of the curve and calculate the rate of reaction (ΔA₂₉₅/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA₂₉₅/min * Total Volume) / (ε * Path Length * Enzyme Volume)
-
Where:
-
ε (Molar extinction coefficient of uric acid at 295 nm, pH 7.5) ≈ 12,200 M⁻¹cm⁻¹
-
Path Length is typically 1 cm.
-
One unit (U) of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of uric acid per minute under the specified conditions.
-
-
-
Conclusion
The synthesis and degradation of uric acid are governed by a sophisticated network of metabolic pathways, with the de novo, salvage, and catabolic routes each playing indispensable roles. The purine salvage pathway, orchestrated by HGPRT, is a testament to metabolic efficiency, and its failure underscores its critical function in preventing uric acid overproduction. The final catabolic steps, under the control of the rate-limiting enzyme xanthine oxidase, represent the primary therapeutic target for managing hyperuricemia and its clinical sequelae, most notably gout. A thorough understanding of these enzymatic steps, their regulation, and the robust methodologies available for their study is fundamental for any scientist or clinician working to unravel the complexities of purine metabolism and develop novel interventions for associated disorders.
References
-
Uric acid - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
-
An, S., & Ben-Sahra, I. (2020). A New View into the Regulation of Purine Metabolism – The Purinosome. PMC - NIH. Retrieved January 9, 2026, from [Link]
-
Lesch–Nyhan syndrome - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
-
Moro, F., et al. (1998). Enzymes involved in purine metabolism--a review of histochemical localization and functional implications. PubMed. Retrieved January 9, 2026, from [Link]
-
Metabolic pathway of uric acid. Denovo synthesis begins with the... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
Moro, F., et al. (1998). Enzymes involved in purine metabolism--a review of histochemical localization and functional implications. Semantic Scholar. Retrieved January 9, 2026, from [Link]
-
What are Xanthine oxidase inhibitors and how do they work? - Patsnap Synapse. (2024). Retrieved January 9, 2026, from [Link]
-
Bray, R. C., et al. (1979). The mechanism of action of xanthine oxidase. The relationship between the rapid and very rapid molybdenum electron-paramagnetic-resonance signals. NIH. Retrieved January 9, 2026, from [Link]
-
Mechanisms of uric acid production and excretion: Illustrates the... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
Adenosine deaminase - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
-
Gherghel, D., et al. (2020). Pathophysiology of hyperuricemia and its clinical significance – a narrative review. NIH. Retrieved January 9, 2026, from [Link]
-
Molecule of the Month: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT). (n.d.). RCSB PDB. Retrieved January 9, 2026, from [Link]
-
Xanthine oxidase - M-CSA Mechanism and Catalytic Site Atlas. (n.d.). Retrieved January 9, 2026, from [Link]
-
Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
-
The adenosine deaminase (ADA) metabolism. ADA is an enzyme of the... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
Sauer, A. V., & Aiuti, A. (2009). Autoimmune Dysregulation and Purine Metabolism in Adenosine Deaminase Deficiency. PMC - PubMed Central. Retrieved January 9, 2026, from [Link]
-
Jing, S., & Wu, X. (2023). Hyperuricemia. StatPearls - NCBI Bookshelf - NIH. Retrieved January 9, 2026, from [Link]
-
Uric Acid, Gout and Purine Metabolism | Basicmedical Key. (2016). Retrieved January 9, 2026, from [Link]
-
Purine metabolism - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
-
Wang, Y., et al. (2018). Determination of uric acid in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study on pathogenesis of pulmonary arterial hypertension in pulmonary artery endothelium cells. NIH. Retrieved January 9, 2026, from [Link]
-
Metabolic pathways of uric acid formation from nucleotide... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
Ghanghoria, S., & Gupta, S. (2023). Biochemistry, Xanthine Oxidase. StatPearls - NCBI - NIH. Retrieved January 9, 2026, from [Link]
-
De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC. (n.d.). Retrieved January 9, 2026, from [Link]
-
Xanthine oxidase - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
-
Jinnah, H. A., et al. (1993). A review of the molecular basis of hypoxanthine-guanine phosphoribosyltransferase (HPRT) deficiency. PubMed. Retrieved January 9, 2026, from [Link]
-
Maiuolo, J., et al. (2016). Regulation of uric acid metabolism and excretion. PubMed. Retrieved January 9, 2026, from [Link]
-
Purine-Metabolising Enzymes | Encyclopedia MDPI. (n.d.). Retrieved January 9, 2026, from [Link]
-
Lesch-Nyhan syndrome - Genes and Disease - NCBI Bookshelf. (n.d.). Retrieved January 9, 2026, from [Link]
-
22.4: Biosynthesis and Degradation of Nucleotides - Biology LibreTexts. (2025). Retrieved January 9, 2026, from [Link]
-
Lesch-Nyhan Syndrome - The Medical Biochemistry Page. (2025). Retrieved January 9, 2026, from [Link]
-
Zöllner, N. (1979). Enzymological aspects of disorders in purine metabolism. PubMed. Retrieved January 9, 2026, from [Link]
-
Stasolla, C., et al. (2006). PYRIMIDINE AND PURINE BIOSYNTHESIS AND DEGRADATION IN PLANTS. Annual Review of Plant Biology. Retrieved January 9, 2026, from [Link]
-
Lesch-Nyhan syndrome: Symptoms, causes, and treatment - Medical News Today. (2024). Retrieved January 9, 2026, from [Link]
-
Purine metabolism - chemeurope.com. (n.d.). Retrieved January 9, 2026, from [Link]
-
Jinnah, H. A., et al. (2013). Hypoxanthine-guanine phosphoribosyl transferase regulates early developmental programming of dopamine neurons: implications for Lesch-Nyhan disease pathogenesis. PubMed Central. Retrieved January 9, 2026, from [Link]
-
Ishizaka, Y., et al. (2021). Role of Uric Acid Metabolism-Related Inflammation in the Pathogenesis of Metabolic Syndrome Components Such as Atherosclerosis and Nonalcoholic Steatohepatitis. PubMed Central. Retrieved January 9, 2026, from [Link]
-
Gout - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]
-
Hypoxanthin-Guanin-Phosphoribosyltransferase - DocCheck Flexikon. (2014). Retrieved January 9, 2026, from [Link]
-
Major, T. J., et al. (2024). Gout and Hyperuricemia: A Narrative Review of Their Comorbidities and Clinical Implications. MDPI. Retrieved January 9, 2026, from [Link]
-
Adenosine Deaminase (ADA) Enzyme ; Definition, Application in Diagnosis, Functions in the Body - YouTube. (2025). Retrieved January 9, 2026, from [Link]
-
Hyperuricemia (High Uric Acid Level): Symptoms, Causes & Treatment - Cleveland Clinic. (n.d.). Retrieved January 9, 2026, from [Link]
-
Siddiqi, A. A., & Singh, J. (2023). Lesch-Nyhan Syndrome. StatPearls - NCBI Bookshelf - NIH. Retrieved January 9, 2026, from [Link]
-
Wang, J., et al. (2013). Determination of Uric Acid in Plasma by LC-MS/MS and Its Application to an Efficacy Evaluation of Recombinant Urate Oxidase. J-Stage. Retrieved January 9, 2026, from [Link]
-
Mills, G. C., et al. (1977). Purine metabolism in adenosine deaminase deficiency. PMC - NIH. Retrieved January 9, 2026, from [Link]
-
Purine de novo biosynthesis and salvage pathway. Key reactions in the... - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]
-
De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic - YouTube. (2018). Retrieved January 9, 2026, from [Link]
-
Chapter 27 - Regulation of the Purine Biosynthetic Pathway. (n.d.). Retrieved January 9, 2026, from [Link]
-
Wang, Y., et al. (2018). Determination of uric acid in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study on pathogenesis of pulmonary arterial hypertension in pulmonary artery endothelium cells. RSC Advances (RSC Publishing). Retrieved January 9, 2026, from [Link]
-
Tuka, V., et al. (2022). Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry. Taylor & Francis Online. Retrieved January 9, 2026, from [Link]
Sources
- 1. Pathophysiology of hyperuricemia and its clinical significance – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hyperuricemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. researchgate.net [researchgate.net]
- 5. Uric Acid, Gout and Purine Metabolism | Basicmedical Key [basicmedicalkey.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Purine metabolism - Wikipedia [en.wikipedia.org]
- 8. Chapter 27 [columbia.edu]
- 9. Purine_metabolism [chemeurope.com]
- 10. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Lesch-Nyhan syndrome - Genes and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Lesch–Nyhan syndrome - Wikipedia [en.wikipedia.org]
- 14. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 15. Hypoxanthin-Guanin-Phosphoribosyltransferase - DocCheck Flexikon [flexikon.doccheck.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. A review of the molecular basis of hypoxanthine-guanine phosphoribosyltransferase (HPRT) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lesch-Nyhan Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enzymes involved in purine metabolism--a review of histochemical localization and functional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Adenosine deaminase - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. Purine metabolism in adenosine deaminase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Uric acid - Wikipedia [en.wikipedia.org]
- 26. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 27. researchgate.net [researchgate.net]
- 28. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 29. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Regulation of uric acid metabolism and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Gout - Wikipedia [en.wikipedia.org]
- 32. Determination of uric acid in biological samples by high performance liquid chromatography-electrospray ionization-tandem mass spectrometry and study on pathogenesis of pulmonary arterial hypertension in pulmonary artery endothelium cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. jstage.jst.go.jp [jstage.jst.go.jp]
